3-(Boc-amino)-4,4-difluoropyrrolidine
Overview
Description
3-(Boc-amino)-4,4-difluoropyrrolidine is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms at the 4-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes . The presence of fluorine atoms can significantly alter the chemical properties of the molecule, making it useful in various applications, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4,4-difluoropyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4,4-difluoropyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.
Oxidation and Reduction Reactions: Reagents such as sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-(Boc-amino)-4,4-difluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The fluorine atoms can impart unique properties to materials, making the compound useful in the development of advanced materials.
Organic Synthesis: The Boc-protected amino group allows for selective reactions, making the compound valuable in multi-step organic synthesis.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4,4-difluoropyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The Boc group can be removed under physiological conditions to release the active amine, which can then exert its effects . The fluorine atoms can influence the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-fluoropyrrolidine: Similar structure but with only one fluorine atom.
3-(Boc-amino)-pyrrolidine: Lacks fluorine atoms, making it less chemically diverse.
4,4-Difluoropyrrolidine: Lacks the Boc-protected amino group, limiting its synthetic utility.
Uniqueness
3-(Boc-amino)-4,4-difluoropyrrolidine is unique due to the combination of the Boc-protected amino group and the presence of two fluorine atoms. This combination allows for selective reactions and imparts unique chemical properties, making it valuable in various scientific research applications .
Properties
IUPAC Name |
tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPWPGOPAZUJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148759 | |
Record name | Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-95-3 | |
Record name | Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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